

# An In-depth Technical Guide to N-ethyl-2pyrrolidin-1-ylethanamine

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Compound of Interest

N-ethyl-2-pyrrolidin-1ylethanamine

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This technical guide provides a comprehensive overview of **N-ethyl-2-pyrrolidin-1-ylethanamine**, including its chemical identity, and available physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### **Chemical Identity**

The compound with the systematic name **N-ethyl-2-pyrrolidin-1-ylethanamine** is a disubstituted amine featuring a pyrrolidine ring linked to an ethylamine backbone, which is further substituted with an ethyl group on the secondary amine.

IUPAC Name: N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine[1]

#### **Synonyms**

A variety of synonyms are used in chemical literature and commercial listings to refer to this compound. These include:

- N-ethyl-2-(1-pyrrolidinyl)ethanamine
- 1-Pyrrolidineethanamine, N-ethyl-[2]
- N-Ethyl-2-(1-pyrrolidyl)ethanamine[2]



- N-ethyl-2-(1-pyrrolidinyl)ethylamine[2]
- ethyl[2-(pyrrolidin-1-yl)ethyl]amine[2]
- ethyl(2-pyrrolidinylethyl)amine[2]
- N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine[2]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **N-ethyl-2-pyrrolidin-1-ylethanamine** is presented in the table below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature.

Property	Value	Source
CAS Number	138356-55-5	[2][3]
Molecular Formula	C8H18N2	[2][3]
Molecular Weight	142.24 g/mol	[3]
Appearance	Solid	[2]
Purity	95% - 97% (as commercially available)	[1][2]
Storage Temperature	Room temperature	[1]

### **Synthesis and Characterization**

Detailed experimental protocols for the specific synthesis of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine are not readily available in peer-reviewed scientific literature. However, general synthetic routes for analogous N-substituted 2-(pyrrolidin-1-yl)ethylamines often involve the alkylation of 2-(pyrrolidin-1-yl)ethanamine or the reductive amination of appropriate precursors.

A patent for the preparation of N-ethyl pyrrolidine describes a process involving the catalytic hydrogenation of N-ethyl pyrrolidone.[4] While not a direct synthesis of the target compound, it

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illustrates a common synthetic strategy for related structures. Another patent describes the synthesis of 1-ethyl-2-aminomethylpyrrolidine, a structural isomer, through the reduction of 1-ethyl-2-nitromethylenepyrrolidine.[5][6]

Characterization of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]amine would typically involve standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups, such as C-N and N-H bonds.

While spectral data for the closely related compound N,N-dimethyl-2-(1-pyrrolidinyl)-1-ethanamine is available, specific spectra for **N-ethyl-2-pyrrolidin-1-ylethanamine** are not present in the searched literature.[3]

# **Biological Activity**

There is a significant lack of specific data in the public domain regarding the biological activity, pharmacological profile, and potential signaling pathway involvement of **N-ethyl-2-pyrrolidin-1-ylethanamine**.

Research has been conducted on structurally related pyrrolidine derivatives, particularly in the context of their interaction with sigma receptors. For instance, studies on conformationally restricted analogues of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have shown high affinity for sigma receptors, suggesting that the N-substituted 2-(1-pyrrolidinyl)ethylamine scaffold can be a key pharmacophore for this target.[7][8][9] These studies, however, focus on more complex derivatives and do not provide direct data on the biological effects of **N-ethyl-2-pyrrolidin-1-ylethanamine** itself.

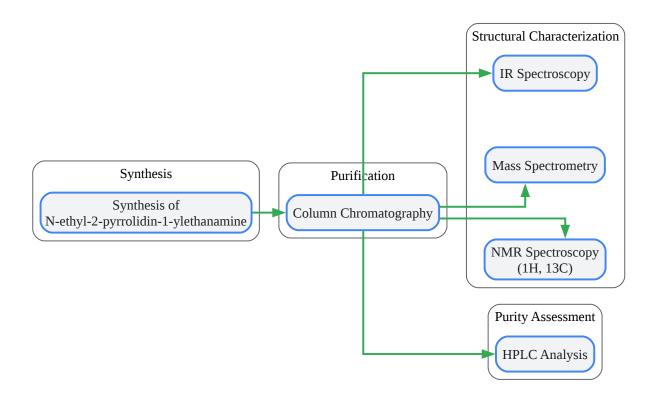
Further research, including in vitro binding assays and in vivo studies, would be necessary to determine the biological activity and potential therapeutic applications of this compound.



## **Experimental Protocols and Data Visualization**

Due to the absence of detailed experimental procedures and quantitative biological data for **N-ethyl-2-pyrrolidin-1-ylethanamine** in the available literature, the provision of specific experimental protocols and the generation of data-driven visualizations, such as signaling pathway diagrams or experimental workflows, are not possible at this time.

The following is a hypothetical workflow for the characterization of a newly synthesized batch of **N-ethyl-2-pyrrolidin-1-ylethanamine**, presented as a DOT script for visualization purposes.



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Hypothetical workflow for the synthesis and characterization of the target compound.

#### Conclusion



N-ethyl-2-pyrrolidin-1-ylethanamine is a known chemical entity with established nomenclature and basic physicochemical properties. However, there is a notable scarcity of indepth technical data in the public domain. Specifically, detailed experimental protocols for its synthesis and quantitative analysis, as well as comprehensive studies on its biological activity and mechanism of action, are lacking. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound for potential applications in drug development and other scientific disciplines.

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